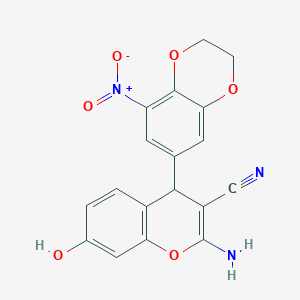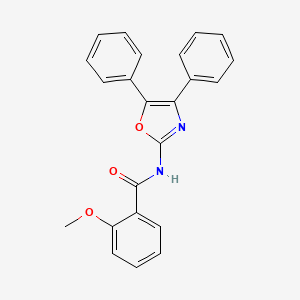![molecular formula C34H35NO7 B11041017 1-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B11041017.png)
1-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL 3-(3,4-DIMETHOXYPHENYL)ACRYLATE is a complex organic compound that belongs to the class of acrylates
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL 3-(3,4-DIMETHOXYPHENYL)ACRYLATE typically involves the use of coupling agents and catalysts. One common method involves the reaction of 3,4-dimethoxyphenylacrylic acid with 2,2,4-trimethyl-1,2-dihydroquinoline in the presence of a coupling agent such as 2-methyl-6-nitrobenzoic anhydride (MNBA) and a catalyst like 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are crucial for efficient industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL 3-(3,4-DIMETHOXYPHENYL)ACRYLATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The acrylate moiety can be reduced to form saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the acrylate moiety can produce saturated esters.
Aplicaciones Científicas De Investigación
1-[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL 3-(3,4-DIMETHOXYPHENYL)ACRYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 1-[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL 3-(3,4-DIMETHOXYPHENYL)ACRYLATE involves its interaction with specific molecular targets and pathways. The methoxy groups and quinoline moiety play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate: A related compound with similar structural features and applications.
(2E)-3-(3,4-Dimethoxyphenyl)acrylic acid: Another similar compound with comparable chemical properties.
Uniqueness
1-[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL 3-(3,4-DIMETHOXYPHENYL)ACRYLATE is unique due to its combination of methoxy groups and quinoline moiety, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C34H35NO7 |
|---|---|
Peso molecular |
569.6 g/mol |
Nombre IUPAC |
[1-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,2,4-trimethylquinolin-6-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C34H35NO7/c1-22-21-34(2,3)35(32(36)16-10-23-8-14-28(38-4)30(18-23)40-6)27-13-12-25(20-26(22)27)42-33(37)17-11-24-9-15-29(39-5)31(19-24)41-7/h8-21H,1-7H3/b16-10+,17-11+ |
Clave InChI |
HJBGJGQKJNTNQM-OTYYAQKOSA-N |
SMILES isomérico |
CC1=CC(N(C2=C1C=C(C=C2)OC(=O)/C=C/C3=CC(=C(C=C3)OC)OC)C(=O)/C=C/C4=CC(=C(C=C4)OC)OC)(C)C |
SMILES canónico |
CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C=CC3=CC(=C(C=C3)OC)OC)C(=O)C=CC4=CC(=C(C=C4)OC)OC)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[(Z)-1-nitroethene-1,2-diyl]bis(4-methoxybenzene)](/img/structure/B11040937.png)
![(1E)-1-[(4-fluorophenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11040941.png)

![2-Chloro-N-methyl-N-[2-(1,3,5-trimethyl-1H-pyrazol-4-YL)ethyl]acetamide](/img/structure/B11040959.png)

![Methyl 5-[2-(4-ethylanilino)-2-oxoethyl]-2-isopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B11040975.png)
![Tetraethyl 5',5',9'-trimethyl-6'-(naphthalen-1-ylcarbonyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11040978.png)

![3-(2-chlorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11040987.png)
![Tetramethyl 5',5',9'-trimethyl-6'-[3-(4-nitrophenyl)acryloyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-C]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11040992.png)
![(1'Z)-6',6',8'-trimethyl-1'-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5',6'-dihydrospiro[cycloheptane-1,4'-pyrrolo[3,2,1-ij]quinolin]-2'(1'H)-one](/img/structure/B11040999.png)

![1-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-3-cyclohexylthiourea](/img/structure/B11041016.png)
![ethyl 4-(2,5-dimethyl-3-{(E)-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-pyrrol-1-yl)benzoate](/img/structure/B11041023.png)
